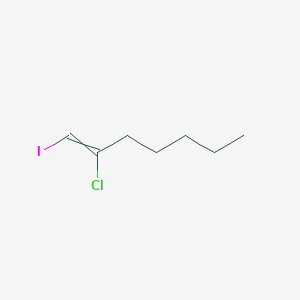
2-Chloro-1-iodohept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-iodohept-1-ene: is an organic compound that belongs to the class of haloalkenes It is characterized by the presence of both chlorine and iodine atoms attached to a heptene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-iodohept-1-ene can be achieved through several methods. One common approach involves the halogenation of hept-1-ene. The process typically includes the following steps:
Chlorination: Hept-1-ene is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 2-chlorohept-1-ene.
Iodination: The 2-chlorohept-1-ene is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1-iodohept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents such as carbon tetrachloride (CCl4).
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Addition: Formation of dihalides or halohydrins.
Elimination: Formation of alkenes with varying degrees of substitution.
Applications De Recherche Scientifique
2-Chloro-1-iodohept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Potential use in the development of novel therapeutic agents due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-iodohept-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.
Comparaison Avec Des Composés Similaires
2-Bromo-1-iodohept-1-ene: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-1-bromohept-1-ene: Contains both chlorine and bromine atoms.
1-Iodo-2-chloroheptane: A saturated analog with no double bond.
Uniqueness: 2-Chloro-1-iodohept-1-ene is unique due to the combination of a double bond and the presence of both chlorine and iodine atoms. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
113278-41-4 |
|---|---|
Formule moléculaire |
C7H12ClI |
Poids moléculaire |
258.53 g/mol |
Nom IUPAC |
2-chloro-1-iodohept-1-ene |
InChI |
InChI=1S/C7H12ClI/c1-2-3-4-5-7(8)6-9/h6H,2-5H2,1H3 |
Clé InChI |
GVOKNSFHXIYPLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=CI)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
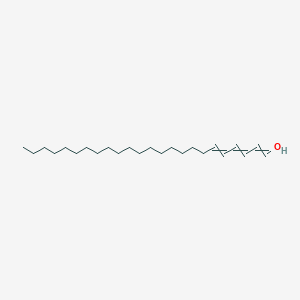
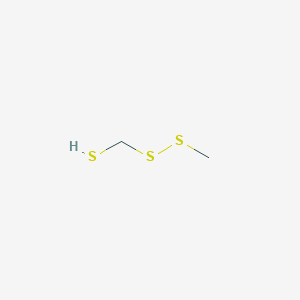
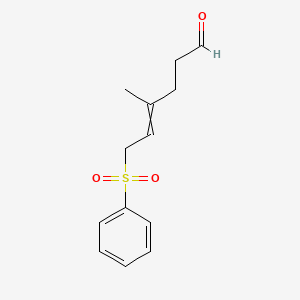
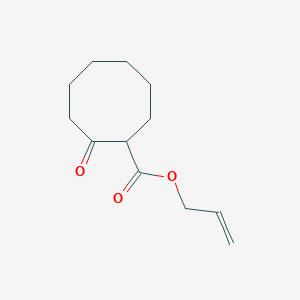


![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
borane](/img/structure/B14304097.png)
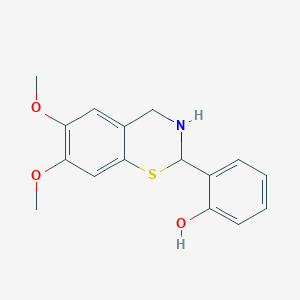
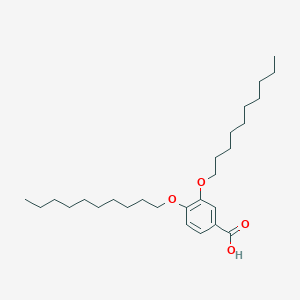
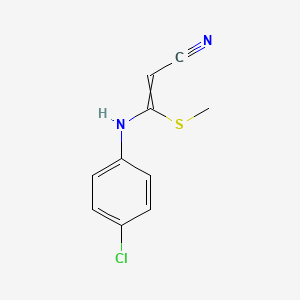
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)

